

Technical Guide: Structure Elucidation of 2-Bromo-2'-hydroxyacetophenone[1][2]

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Compound of Interest

Compound Name: 2-Bromo-2'-hydroxyacetophenone

CAS No.: 2491-36-3

Cat. No.: B015216

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Executive Summary & Safety Directive

2-Bromo-2'-hydroxyacetophenone (CAS: 2491-36-3) is a critical intermediate in the synthesis of benzofurans and coumaranones.[1] Its structural elucidation requires a nuanced understanding of intramolecular hydrogen bonding, which significantly alters its spectroscopic signature compared to para- or meta-isomers.[1][2]

CRITICAL SAFETY WARNING: This compound is a potent lachrymator and a severe skin irritant (corrosive).[1] It acts as a powerful alkylating agent.[1]

- Handling: All operations must be performed in a functioning fume hood.
- PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[1][2]
- Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential before cleanup.[1]

Structural Analysis: The "Ortho" Effect

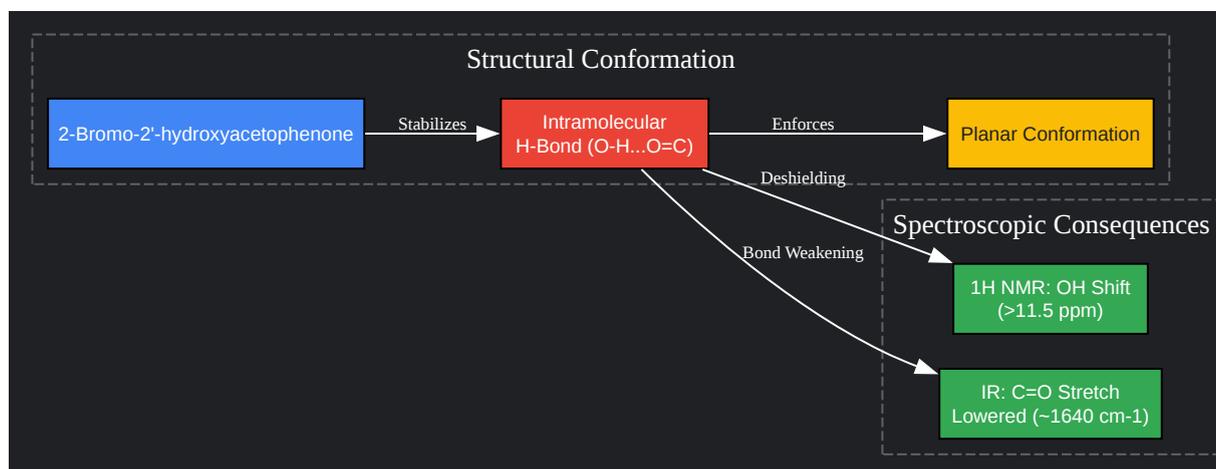
The defining feature of **2-bromo-2'-hydroxyacetophenone** is the Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl proton and the carbonyl oxygen. This interaction locks the molecule into a planar conformation, drastically affecting its NMR and IR spectra.[2]

The IMHB Mechanism

Unlike its 3' or 4' isomers, where the hydroxyl group is free to rotate or bond intermolecularly, the 2' (ortho) substituent forms a stable 6-membered pseudo-ring with the carbonyl.[1][2]

Key Consequences:

- Chemical Shift Deshielding: The phenolic proton is stripped of electron density, shifting it significantly downfield (>11 ppm).[1]
- Carbonyl Bond Weakening: The H-bond donates electron density into the carbonyl oxygen, reducing the C=O bond order and lowering the IR stretching frequency.[1]
- Cyclization Potential: The proximity of the nucleophilic oxygen to the electrophilic -carbon facilitates rapid cyclization under basic conditions.[1]



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Figure 1: Mechanistic impact of the intramolecular hydrogen bond on structural parameters.

Spectroscopic Characterization

Nuclear Magnetic Resonance (1H NMR)

The ^1H NMR spectrum in

is the primary tool for confirmation.[\[1\]](#)

Proton Type	Chemical Shift (, ppm)	Multiplicity	Integration	Diagnostic Note
Phenolic -OH	11.50 – 12.00	Singlet (sharp)	1H	Critical Proof of Ortho-substitution. Disappears with shake. [1] [2] Far downfield due to IMHB.
Aromatic H-6'	7.70 – 7.80	Doublet of Doublets	1H	Deshielded by carbonyl anisotropy. [1]
Aromatic H-4'	7.45 – 7.55	Triplet of Doublets	1H	Para to hydroxyl. [1]
Aromatic H-3', H-5'	6.90 – 7.05	Multiplet	2H	Shielded by ortho/para oxygen donation. [1] [2]
-Methylene ()	4.40 – 4.60	Singlet	2H	Critical Proof of Bromination. Shifted from 2.6 ppm (in starting material). [1]

Differentiation from Isomers:

- 3'-OH / 4'-OH Isomers: The phenolic proton typically appears at 5.0–8.0 ppm (broad) and is concentration-dependent.[1] Only the 2'-isomer shows the sharp, concentration-independent signal >11 ppm.[1]

Infrared Spectroscopy (FT-IR)

- Carbonyl (): 1640–1650 cm^{-1} .[1]
 - Note: A standard acetophenone absorbs $\sim 1685 \text{ cm}^{-1}$.[1] The shift to lower wavenumbers is due to the IMHB and conjugation.[1]
- Hydroxyl (): Broad band 3000–3300 cm^{-1} is often obscured or weak due to the "buried" nature of the chelated proton.[1]

Mass Spectrometry (MS)[1][2]

- Molecular Ion (): 214 / 216 Da.[1]
- Isotope Pattern: The hallmark 1:1 doublet (equal intensity for and) confirms the presence of a single bromine atom.[1]
- Fragmentation: Loss of (93/95) leads to a base peak at m/z 121 (salicyloyl cation).[1]

Synthesis & Impurity Profiling[2][3]

Understanding the synthesis is prerequisite to identifying impurities.[1] The standard route involves the bromination of 2'-hydroxyacetophenone.[1]

Reaction:

[\[1\]](#)[\[2\]](#)

Common Impurities Table

Impurity	Origin	Detection (NMR)	Removal Strategy
2'-Hydroxyacetophenone	Unreacted Starting Material	Singlet () at ~2.6 ppm	Recrystallization (EtOH/Hexane)
-Dibromo-2'-hydroxyacetophenone	Over-bromination	Singlet () at ~6.5 ppm	Control stoichiometry strictly (0.95 eq)
Coumaran-3-one	Cyclization byproduct	Methylene singlet ~4.6 ppm (shifts slightly), loss of phenolic OH	Avoid basic conditions during workup

Experimental Protocols

Analytical Protocol: Purity Determination

Objective: Quantify **2-bromo-2'-hydroxyacetophenone** and detect the dibromo-impurity.

- Sample Prep: Dissolve 10 mg of sample in 0.6 mL
 - . Ensure the solvent is acid-free (pass through basic alumina if necessary to prevent acid-catalyzed degradation).[\[1\]](#)
- Acquisition:
 - Relaxation delay (): > 5 seconds (to allow full relaxation of the chelated OH if quantitative).
 - Scans: 16-32.[\[1\]](#)
- Analysis:
 - Integrate the

singlet (4.5 ppm) vs. the aromatic region.[1]

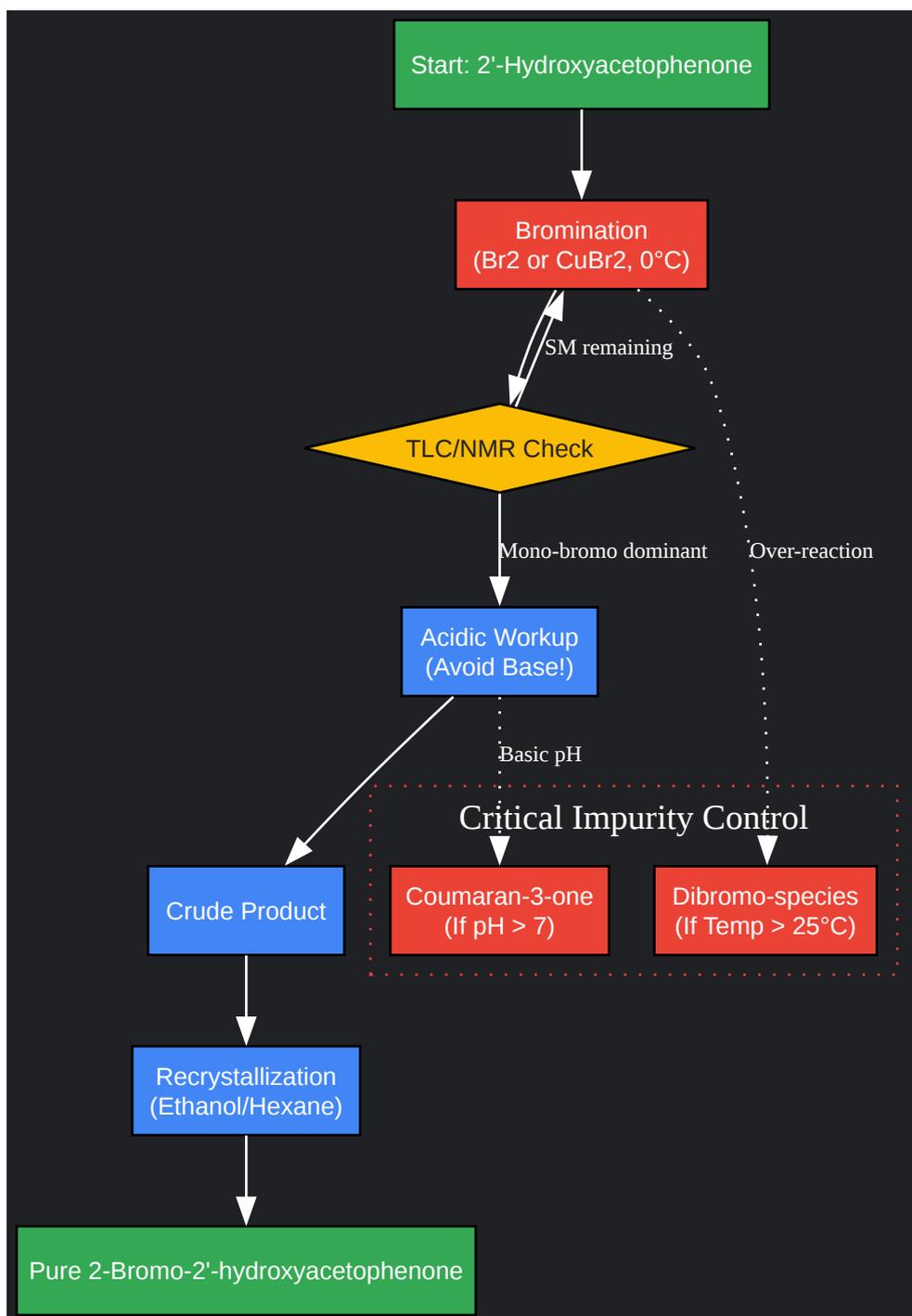
- Check for the

singlet (2.6 ppm) of the starting material.[1]

- Pass Criteria: >98% purity by integration; no visible dibromo-species.

Synthetic Workflow Overview

The following diagram illustrates the decision logic during synthesis and purification to ensure structural integrity.



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Figure 2: Synthetic workflow emphasizing impurity control points.

References

- National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 200671, **2-Bromo-2'-hydroxyacetophenone**. Retrieved from [[Link](#)]
- SpectraBase. (2025).[1][3] 1H NMR of 2'-Hydroxyacetophenone Derivatives. Wiley Science Solutions.[1] Retrieved from [[Link](#)]
- Royal Society of Chemistry. (2019).[1] Synthesis of α -Keto Aldehydes via Selective Oxidation. (Contains relevant NMR data for alpha-substituted hydroxyacetophenones). Retrieved from [[Link](#)][1][2]

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Sources

- 1. 2-Bromo-2'-hydroxyacetophenone | C₈H₇BrO₂ | CID 200671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 2'-Hydroxyacetophenone (FDB010500) - FooDB [foodb.ca]
- 3. 5'-Bromo-2'-hydroxyacetophenone | C₈H₇BrO₂ | CID 95991 - PubChem [pubchem.ncbi.nlm.nih.gov]
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